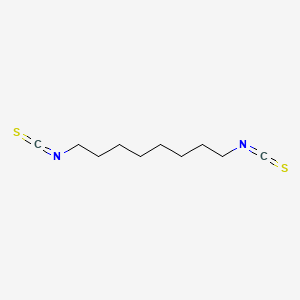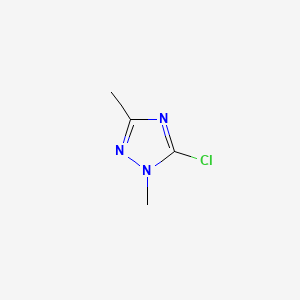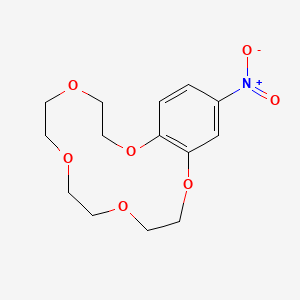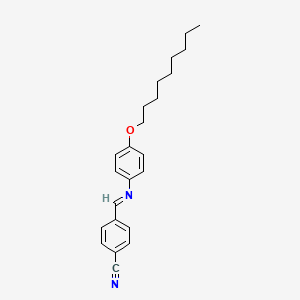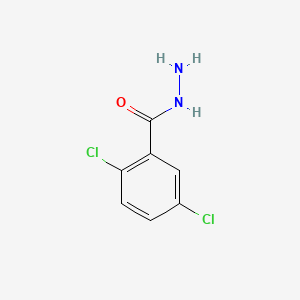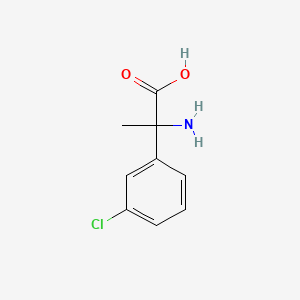
2-Amino-2-(3-chlorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(3-chlorophenyl)propanoic acid (also known as 3-CPA) is a chemical compound that belongs to the family of non-proteinogenic amino acids. It is a derivative of phenylalanine and is commonly used in scientific research to study the mechanisms of action of neurotransmitters and receptors.
Mechanism Of Action
The mechanism of action of 3-CPA is related to its ability to act as an agonist for the glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are involved in a wide range of physiological processes, including learning, memory, and synaptic plasticity. By acting as an agonist for the glutamate receptor, 3-CPA is able to stimulate the activity of these receptors and modulate their function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-CPA are related to its ability to modulate the activity of glutamate receptors. This can result in a wide range of effects, including changes in synaptic plasticity, neuronal excitability, and the development of neural circuits in the brain. Additionally, 3-CPA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-CPA in scientific research is its ability to selectively modulate the activity of glutamate receptors. This allows researchers to study the specific effects of glutamate on neural circuits and synaptic plasticity. However, one limitation of using 3-CPA is that it may have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 3-CPA. One area of interest is the development of new compounds that can selectively target specific subtypes of glutamate receptors. Additionally, researchers are interested in studying the effects of 3-CPA on the development of neural circuits in the brain, particularly in the context of neurodegenerative diseases. Finally, there is ongoing research into the potential therapeutic applications of 3-CPA in the treatment of neurological disorders.
Synthesis Methods
The synthesis of 3-CPA is achieved through the reaction of 3-chlorobenzaldehyde with glycine in the presence of sodium cyanoborohydride. This reaction results in the formation of 3-CPA as a white crystalline powder.
Scientific Research Applications
3-CPA has been widely used in scientific research to study the mechanisms of action of neurotransmitters and receptors. It is commonly used as a ligand for the study of glutamate receptors, which are involved in the regulation of synaptic transmission in the central nervous system. Additionally, 3-CPA has been used to study the effects of glutamate on the development of neural circuits in the brain.
properties
IUPAC Name |
2-amino-2-(3-chlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-9(11,8(12)13)6-3-2-4-7(10)5-6/h2-5H,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGVRQPFJILBHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288162 |
Source


|
| Record name | 2-amino-2-(3-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-chlorophenyl)propanoic acid | |
CAS RN |
7399-35-1 |
Source


|
| Record name | 7399-35-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-2-(3-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

